5-Bromo-1H-inden-1-one, also known as 5-bromo-2,3-dihydro-1H-inden-1-one, features a bromine atom substituted at the fifth position of the indanone structure. Its molecular weight is approximately 211.055 g/mol. The compound appears as a cream to yellow or pale brown powder and has a melting point range of 123.0–132.0 °C . The InChI Key for this compound is KSONICAHAPRCMV-UHFFFAOYSA-N, and it is cataloged under the CAS number 34598-49-7 .
These reactions make it a valuable intermediate in organic synthesis.
Several methods have been reported for synthesizing 5-Bromo-1H-inden-1-one:
These methods highlight its accessibility for research and industrial applications.
5-Bromo-1H-inden-1-one has potential applications in:
Its unique structure allows for further modifications that can lead to novel compounds with desired functionalities.
Several compounds share structural similarities with 5-Bromo-1H-inden-1-one. Here are some notable examples:
Compound Name | Similarity | CAS Number |
---|---|---|
7-Bromo-3,4-dihydronaphthalen-1(2H)-one | 0.95 | 32281-97-3 |
6-Bromo-3,4-dihydronaphthalen-1(2H)-one | 0.95 | 66361-67-9 |
3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one | 0.95 | 87779-78-0 |
1-(4-Bromophenyl)-2-phenylethanone | 0.95 | 2001-29-8 |
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one | 0.93 | 1273655-83-6 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The presence of bromine in different positions and additional functional groups contributes to their unique chemical properties.
Radical bromination using N-bromosuccinimide (NBS) is a widely employed method for introducing bromine at the benzylic or allylic positions of aromatic systems. For 5-bromo-1H-inden-1-one, this approach leverages the stability of the benzylic radical intermediate formed during the reaction.
The process typically involves refluxing 1H-inden-1-one with NBS in carbon tetrachloride (CCl₄) under radical initiation by azobisisobutyronitrile (AIBN) . The mechanism proceeds via:
Key Parameters
Parameter | Value/Detail |
---|---|
Solvent | Carbon tetrachloride (CCl₄) |
Temperature | 76–80°C (reflux) |
Reaction Time | 6–12 hours |
Catalyst | 0.1–0.2 equivalents AIBN |
Yield | 70–85% |